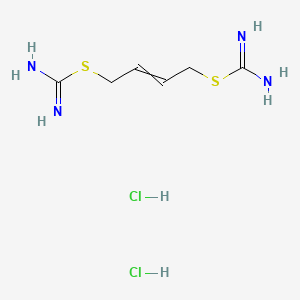
Pseudourea, 2,2'-(2-butenylene)dithiodi-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pseudourea moiety linked to a butenylene group through a dithiodi linkage, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride typically involves the reaction of pseudourea derivatives with butenylene compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar in structure but with a butynylene group instead of butenylene.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis-(2-thio-, dihydrochloride): Contains an anthrylenedimethylene group, used in different research contexts.
Uniqueness
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is unique due to its specific butenylene linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
60784-24-9 |
|---|---|
Molekularformel |
C6H14Cl2N4S2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
4-carbamimidoylsulfanylbut-2-enyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H12N4S2.2ClH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-2H,3-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI-Schlüssel |
ICUJDNLJJZZUKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CCSC(=N)N)SC(=N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


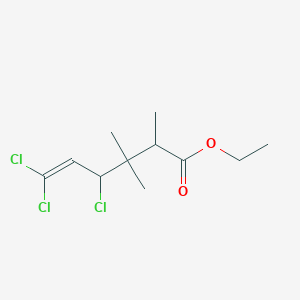
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
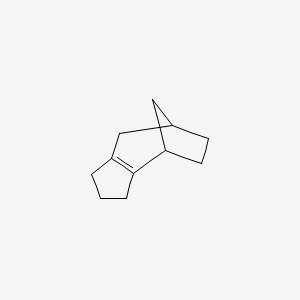
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)


![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)

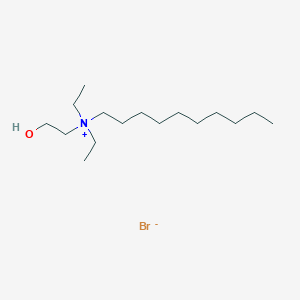
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
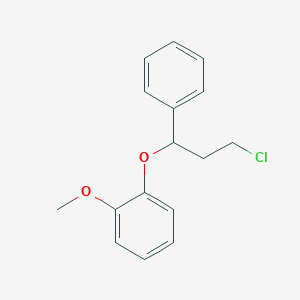
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
